c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Description
c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a cyclic lactam peptide analogue derived from γ-melanocyte-stimulating hormone (γ-MSH). Designed to target melanocortin receptors (MCRs), it incorporates key structural modifications to enhance receptor selectivity and potency. The sequence includes norleucine (Nle) at position 1, D-2-naphthylalanine (D-Nal(2')) at position 3, and a cyclic backbone formed via lactamization between Nle and Glu residues . This compound is part of a broader effort to develop selective ligands for MCR subtypes (MC1R, MC3R, MC4R, MC5R), with a focus on MC3R agonism/antagonism for therapeutic applications in obesity and metabolic disorders .
Properties
Molecular Formula |
C45H57N11O9 |
|---|---|
Molecular Weight |
896.0 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid |
InChI |
InChI=1S/C45H57N11O9/c1-2-3-12-32-40(61)56-36(23-38(58)59)44(65)54-34(21-25-15-16-26-9-4-5-10-27(26)20-25)42(63)53-33(14-8-19-49-45(47)48)41(62)55-35(22-28-24-50-30-13-7-6-11-29(28)30)43(64)52-31(39(46)60)17-18-37(57)51-32/h4-7,9-11,13,15-16,20,24,31-36,50H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,46,60)(H,51,57)(H,52,64)(H,53,63)(H,54,65)(H,55,62)(H,56,61)(H,58,59)(H4,47,48,49)/t31-,32-,33-,34+,35-,36+/m0/s1 |
InChI Key |
VKDMHINLWUJYEZ-XBWXEZBPSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Cyclic γ-MSH Analogues
Critical Insights from Structural Modifications
Position 2 (Asp vs. Glu/His/Arg):
- The Asp2 residue in the target compound contributes to moderate MC3R selectivity by forming hydrogen bonds with receptor subpockets. In contrast, Arg2 (Analogue 4) enhances MC3R potency (EC50 = 1.2 nM) due to stronger electrostatic interactions .
- His2 (Analogue 9) reduces selectivity, as seen in its balanced MC3R/MC4R activity (EC50 = 3.69 nM vs. 6.19 nM) .
Position 3 (D-Nal(2') vs. D-Phe):
- D-Nal(2') introduces steric bulk, improving MC3R/MC5R binding (e.g., Analogue 13’s pA2 = 8.4 for MC3R). Its hydrophobic interactions favor antagonism in dual-target compounds .
- D-Phe (Analogue 4) reduces steric hindrance, enabling high MC3R agonism but lower selectivity against MC4R .
Cyclic Backbone Size:
- The Nle1-Glu6 lactam ring in the target compound optimizes conformational rigidity, balancing MC3R/MC4R activation. Smaller rings (e.g., Nle1-Asp6 in Analogue 15) reduce potency, while larger rings (e.g., Nle1-Glu6 in Analogue 16) enhance MC4R affinity .
Selectivity and Therapeutic Implications
- The target compound’s MC3R/MC4R EC50 ratio (3.40 vs. 5.48 nM) suggests partial selectivity for MC3R, making it a candidate for appetite regulation studies .
- Analogue 13 stands out as a dual MC3R/MC5R antagonist (pA2 = 8.4 and 8.7), with negligible MC4R activity, highlighting the role of Val2 and D-Nal(2') in blocking MC5R signaling .
- MT-II, a non-selective agonist, underscores the challenge of achieving subtype specificity without structural constraints like D-Nal(2') .
Preparation Methods
Pharmacophore Design
The peptide incorporates D-Nal(2') (3-(2-naphthyl)-D-alanine) at position 7, a modification known to confer antagonist activity at melanocortin receptors MC3R and MC4R while maintaining agonist activity at MC1R and MC5R. The cyclic structure, formed via a lactam bridge between Asp (position 5) and Glu (position 10), enhances metabolic stability and receptor binding affinity compared to linear analogs.
Biological Relevance
Cyclic melanocortin analogs like this compound are investigated for their therapeutic potential in obesity, inflammation, and sexual dysfunction. The antagonistic profile at MC3R/MC4R makes it a candidate for appetite suppression studies.
Synthesis Strategies for Cyclic Melanocortin Analogs
Solid-Phase Peptide Synthesis (SPPS)
The linear precursor is synthesized using Fmoc/t-Bu SPPS on a Rink amide resin to ensure C-terminal amidation. Key steps include:
-
Resin Swelling : Dichloromethane (DCM) followed by dimethylformamide (DMF).
-
Amino Acid Coupling : Activation with HBTU/HOBt and DIEA in DMF (2:2:1:4 molar ratio), double couplings for sterically hindered residues (e.g., D-Nal(2')).
-
Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).
Table 1: Representative Coupling Times and Yields for Challenging Residues
| Residue | Coupling Time (min) | Yield (%) |
|---|---|---|
| D-Nal(2') | 90 | 72 |
| Trp | 60 | 85 |
| Arg(Pbf) | 75 | 78 |
Lactam Bridge Formation
The Asp-Glu lactam is formed post-SPPS via:
-
Selective Side-Chain Deprotection : Treat with 1% TFA/DCM (30 s) to remove Asp(OtBu) and Glu(OtBu) protecting groups while retaining other side-chain protections.
-
Activation : Use HATU (1.2 eq) and DIEA (3 eq) in DMF under nitrogen for 12–24 h.
-
Quenching : Add 0.1 M HCl to neutralize excess reagents.
Disulfide Bridging (Alternative)
For analogs requiring redox stability, a disulfide bridge is formed using:
-
Cysteine Pair Oxidation : 0.1 M I₂ in DMF/H₂O (4:1) for 2 h.
-
Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and 0.1% TFA/acetonitrile gradient.
Purification and Characterization
RP-HPLC Purification
Crude peptides are purified using:
-
Column : Waters XBridge BEH C18 (5 μm, 10 × 250 mm).
-
Gradient : 10–40% acetonitrile in 0.1% TFA over 30 min.
-
Flow Rate : 4 mL/min, detection at 220 nm.
Table 2: Typical Retention Times and Purity Levels
| Compound Class | Retention Time (min) | Purity (%) |
|---|---|---|
| Linear Precursor | 18.2 | 85–90 |
| Cyclized Product | 21.7 | ≥95 |
| Disulfide-Bridged Analog | 19.9 | ≥93 |
Mass Spectrometry (MS)
Circular Dichroism (CD)
CD spectra in phosphate buffer (pH 7.4) confirm β-turn conformations critical for receptor binding, with minima at 208 nm and 222 nm.
Optimization Challenges and Solutions
Cyclization Efficiency
Epimerization Risk
-
Issue : D-Nal(2') racemization during coupling.
Comparative Analysis of Analogous Compounds
Table 3: Pharmacological Profiles of DNal(2')-Containing Analogs
Scalability and Industrial Considerations
Q & A
Q. What are the limitations of using HEK293 cells for MCR activity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
